1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol is a chemical compound characterized by a piperidine ring that is substituted with a brominated methylpyridine moiety. This compound, with the IUPAC name 1-(5-bromo-4-methylpyridin-2-yl)piperidin-4-ol, has garnered interest due to its potential applications in various fields of chemistry and biology.
The compound is cataloged under the CAS number 1220019-87-3 and can be found in databases such as PubChem and BenchChem. It falls under the category of organic compounds, specifically those containing nitrogen heterocycles and halogen substituents. Its molecular formula is C11H15BrN2O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol typically involves several key steps:
Industrial methods may optimize these reactions by adjusting parameters like temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
The molecular structure of 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol can be represented by its canonical SMILES notation: CC1=CC(=NC=C1Br)N2CCC(CC2)O
. The structural formula indicates:
Key structural data includes:
1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol can undergo various chemical reactions:
The mechanism of action for 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol primarily involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzymatic activity or receptor signaling pathways, making it a candidate for further pharmacological studies. Specific pathways affected depend on the biological context in which the compound is tested.
1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol exhibits several notable physical properties:
Key chemical properties include:
Analytical data such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but are not detailed in the current sources .
The applications of 1-(5-Bromo-4-methylpyridin-2-yl)piperidin-4-ol span various scientific fields:
The core synthetic strategy for 1-(5-bromo-4-methylpyridin-2-yl)piperidin-4-ol relies on nucleophilic aromatic substitution (SNAr) between halogenated pyridine precursors and piperidine derivatives. The most established approach involves reacting 5-bromo-2-chloro-4-methylpyridine with 4-hydroxypiperidine under basic conditions. This methodology capitalizes on the enhanced leaving group capacity of chlorine ortho to the ring nitrogen in pyridine systems, which undergoes efficient displacement by the piperidine nitrogen nucleophile. Traditional protocols typically employ polar aprotic solvents (e.g., acetonitrile, DMF) with inorganic bases (K₂CO₃) or tertiary amines (triethylamine, diisopropylethylamine) at elevated temperatures (80-120°C) for 12-48 hours [1] [4].
A significant advancement involves protecting group strategies for the piperidin-4-ol moiety. When using Boc-protected 4-hydroxypiperidine, subsequent acid deprotection yields the target compound, preventing unwanted O-alkylation side reactions. This approach demonstrates superior regioselectivity but adds synthetic steps, reducing overall yield [5]. Alternative routes employ pre-functionalized pyridine-carboxylates followed by reduction, though these methods suffer from step inefficiency [7].
Table 1: Traditional Synthetic Approaches to Piperidine-Pyridine Hybrids
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Direct SNAr | Acetonitrile, DIPEA, reflux, 15h | 85-90 | Competitive O-alkylation |
Protected Piperidine SNAr | Boc-4-hydroxypiperidine, DMF, K₂CO₃, 80°C, 24h | 75 (deprotection: 90) | Additional synthetic steps |
Carboxylate Reduction | Ethyl ester formation → LAH reduction | 60-65 | Low atom economy, harsh reduction conditions |
Functionalization of the bromine substituent on the pyridine ring enables structural diversification of the core scaffold. Regioselective bromination at the 5-position remains challenging due to competing polybromination. Modern approaches employ N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis to achieve >90% regioselectivity for 5-bromo-4-methylpyridine precursors [2]. Critical to success is temperature control (0-25°C) to suppress dibromide formation and solvent optimization (CCl₄ or acetonitrile) to modulate reactivity [2] [7].
Halogen dance rearrangement provides an innovative pathway to access challenging substitution patterns. Starting from 2,5-dibromo-4-methylpyridine, lithium-halogen exchange at C5 followed by thermodynamically-driven migration generates the 2-bromo-5-lithio intermediate. Quenching with electrophiles installs diverse functional groups while preserving the C2 halogen for subsequent piperidine coupling [7]. Transition metal-mediated cross-coupling (Suzuki, Stille) enables direct functionalization of the pre-formed hybrid scaffold, though requires optimization to prevent catalyst poisoning by the basic piperidine nitrogen [7] [8].
Table 2: Bromination and Functionalization Strategies
Method | Reagents/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Radical Bromination | NBS, AIBN, CCl₄, reflux | 5-pos: 92% | 85 |
Electrophilic Bromination | Br₂, AlCl₃, DCM, 0°C | 5-pos: 87% | 78 |
Halogen Dance | n-BuLi, TMEDA, THF, -78°C → Electrophile | >95% | 65-75 |
The synthesis of 1-(5-bromo-4-methylpyridin-2-yl)piperidin-4-ol typically follows a convergent multi-step approach. A representative optimized sequence involves:
Table 3: Representative Multi-Step Synthesis Sequence
Step | Starting Material | Product | Key Conditions | Yield (%) |
---|---|---|---|---|
1 | 4-Methylpyridin-2-amine | 5-Bromo-4-methylpyridin-2-amine | NBS, MeCN, 0°C | 88 |
2 | 5-Bromo-4-methylpyridin-2-amine | 5-Bromo-2-chloro-4-methylpyridine | NaNO₂/HCl → CuCl | 76 |
3 | 5-Bromo-2-chloro-4-methylpyridine | Target Compound | 4-Hydroxypiperidine, DIPEA, MeCN, reflux | 93 (reported analog) |
4 | Crude product | Purified target | Column chromatography or crystallization | 85 (isolated) |
Solvent polarity profoundly influences the nucleophilic substitution kinetics in piperidine-pyridine bond formation. Comparative studies reveal acetonitrile outperforms DMF, DMSO, and toluene due to its optimal balance of polarity, boiling point, and nucleophilicity enhancement. Acetonitrile facilitates reagent solubility while minimizing N-alkyl quaternary salt formation – a common side reaction in higher-polarity solvents [1] [8]. When employing Boc-protected piperidines, dichloromethane serves as an effective low-temperature solvent (0-25°C) for initial coupling, preventing premature deprotection [5].
Catalytic systems significantly enhance efficiency:
Purification presents critical bottlenecks in scaling 1-(5-bromo-4-methylpyridin-2-yl)piperidin-4-ol synthesis. Key challenges include:
Halogenated Byproduct Removal:Unreacted 5-bromo-2-chloro-4-methylpyridine and di-substituted impurities exhibit similar polarity to the target compound, complicating chromatographic separation. pH-controlled extraction exploits the basicity difference: aqueous acid wash (pH 3-4) removes unreacted piperidine derivatives while the target remains organic-soluble. Subsequent neutralization and extraction achieve high purity (>97%) without chromatography [1] [5]
Crystallization Optimization:The compound displays temperature-dependent solubility polymorphism in ethanol/water mixtures. Seeded cooling crystallization from 7:3 ethanol/water (60°C → 5°C at 0.5°C/min) yields the thermodynamically stable polymorph with residual solvents <300 ppm, meeting pharmaceutical specifications [7]. Mixed-solvent systems (ethyl acetate/hexane) provide alternative crystallization pathways when ethanol induces oiling-out [5]
Chromatography Limitations:Traditional silica gel chromatography suffers from low loading capacity (<5% w/w) and solvent consumption (100 L/kg product). Transitioning to reverse-phase flash chromatography (C18 silica, methanol/water) improves resolution of polar impurities but requires solvent switch from reaction mixtures. Simulated moving bed (SMB) chromatography offers continuous processing advantages but remains cost-prohibitive below kilogram scale [8]
Metal Contamination Control:Catalytic residues (Pd, Cu) must be reduced to <10 ppm in pharmaceutical intermediates. Combined scavenger approaches – thiourea-modified silica followed by activated carbon filtration – achieve Pd levels <2 ppm without product loss. Chelating resins (iminodiacetic acid functionalized) effectively remove copper but require careful pH control to prevent product adsorption [7] [8]
Table 4: Purification Methods for Halogenated Intermediates
Method | Throughput | Purity Achieved | Cost Factor | Key Advantage |
---|---|---|---|---|
pH-Controlled Extraction | High | 97-98% | Low | Solvent economy, no solid supports |
Seeded Crystallization | Medium | >99% | Medium | Polymorph control, solvent recovery |
Silica Chromatography | Low | >99% | High | Versatility for complex mixtures |
Reverse-Phase SMB | Very High | >99.5% | Very High | Continuous operation, productivity |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5